Oxyresveratrol exhibits antioxidant effects, meaning it can help protect cells from damage caused by free radicals. Free radicals are unstable molecules that can contribute to various health conditions. Studies have investigated oxyresveratrol's potential role in mitigating oxidative stress linked to aging and chronic diseases [National Institutes of Health (.gov) on Oxyresveratrol: [PUBMED Central]: PMC6100078: ].
Inflammation is the body's natural response to injury or infection. However, chronic inflammation can contribute to various health problems. Research suggests oxyresveratrol may possess anti-inflammatory properties. Studies have explored its effects on inflammatory pathways in cells and animal models [National Institutes of Health (.gov) on Oxyresveratrol: [PUBMED Central]: PMC6100078: ].
Some scientific studies have investigated the potential neuroprotective effects of oxyresveratrol. These studies examine its possible role in protecting nerve cells from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease [National Institutes of Health (.gov) on Oxyresveratrol: [PUBMED Central]: PMC6100078: ]. It's important to note that this research is still in its early stages.
Oxyresveratrol may have properties that influence melanin production. Melanin is the pigment responsible for skin and hair color. Studies have looked at oxyresveratrol's potential role in reducing melanin production and lightening skin tone [National Institutes of Health (.gov) on Oxyresveratrol: [PUBMED Central]: PMC6100078: ].
Oxyresveratrol, chemically known as 2,3′,4,5′-tetrahydroxystilbene, is a natural polyphenolic compound belonging to the stilbene family. Its systematic name is 4-[(E)-2-(3,5-dihydroxyphenyl)-ethenyl] benzene-1,3-diol, with the molecular formula C₁₄H₁₂O₄. Oxyresveratrol is characterized by a trans-1,2-diphenylethylene structure with four hydroxyl groups located on the aromatic rings. This compound is primarily found in various plant species, particularly in mulberry trees and other members of the Moraceae family. It has garnered attention due to its diverse biological activities and potential therapeutic applications .
Oxyresveratrol can be synthesized through several chemical transformations. The biosynthesis of oxyresveratrol is believed to involve the precursor resveratrol, which undergoes hydroxylation at the C-2 position. The initial steps involve an Aldol reaction leading to resveratrol followed by decarboxylation and subsequent hydroxylation processes . Additionally, oxyresveratrol can be transformed into more potent derivatives through hydrogenation reactions, enhancing its biological activity against enzymes like tyrosinase .
Oxyresveratrol exhibits a wide array of biological activities:
Oxyresveratrol can be synthesized through both natural extraction and synthetic methods:
Oxyresveratrol has several applications across different fields:
Recent studies have explored the pharmacokinetic interactions of oxyresveratrol with other compounds. For instance, combining oxyresveratrol with piperine has been shown to significantly enhance its bioavailability by 173%. This interaction alters the metabolism of oxyresveratrol, reducing its glucuronidation rate and thus increasing its therapeutic effectiveness .
Oxyresveratrol shares structural similarities with several other compounds in the stilbene family. Here are some notable comparisons:
Compound | Structure Characteristics | Unique Features |
---|---|---|
Resveratrol | 3,4′-dihydroxystilbene | Well-known for cardiovascular benefits |
Pterostilbene | 4′-methoxy-resveratrol | Exhibits stronger anti-cancer properties |
Gnetol | 2-hydroxy-4-methoxystilbene | Found in Gnetum species; has antioxidant effects |
Mulberroside A | O-glycosylated form of oxyresveratrol | Enhances solubility and stability in formulations |
Oxyresveratrol stands out due to its unique combination of hydroxyl groups and its specific biological activities that are distinct from its relatives. Its potent inhibition of tyrosinase sets it apart as a valuable compound in dermatological applications .
Oxyresveratrol consists of two phenyl rings connected by an ethenyl (C=C) bond. The trans-isomer dominates naturally and exhibits superior bioactivity compared to the cis-isomer. Key structural features include:
Table 1: Comparative Properties of Oxyresveratrol Isomers
Property | Trans-Oxyresveratrol | Cis-Oxyresveratrol |
---|---|---|
Melting Point | 201–202.5°C | Not reported |
Antioxidant Activity | High | Lower |
Tyrosinase Inhibition | IC50 = 1.2 μM | IC50 > 50 μM |
Table 2: Stability Under UV Exposure
Condition | Degradation (%) | Time (min) | Source |
---|---|---|---|
UV (320–400 nm) | 27.5 | 15 | |
Encapsulated nanosponge | 9.1 | 15 |
Table 3: Synthetic Methods for Oxyresveratrol Derivatives
Table 4: Key Spectral Data for Oxyresveratrol
Technique | Signal/Fragment | Value |
---|---|---|
¹H NMR (δ, ppm) | H-α (ethenyl) | 6.91 |
¹³C NMR (δ, ppm) | C-2 (phenolic O–C) | 155.7 |
EIMS (m/z) | Molecular ion | 244 |
Oxyresveratrol (2,3′,4,5′-tetrahydroxystilbene) is a naturally occurring stilbenoid compound with a chemical formula of C14H12O4 and a molecular weight of 244.24 g/mol [1]. This compound features a trans-1,2-diphenylethylene nucleus with two hydroxyl groups on each of the aromatic rings, giving it distinctive chemical properties and biological activities [1] [2]. Oxyresveratrol occurs in both gymnosperms and angiosperms, though its distribution is notably sporadic and limited to certain plant families [3].
In gymnosperms, oxyresveratrol has been primarily reported in the Gnetaceae family, particularly in various species of the genus Gnetum [1]. Notable examples include Gnetum africanum, Gnetum cuspidatum, Gnetum gnemonoides, Gnetum hainanse, Gnetum montanum, and Gnetum pendulum [1]. Among these, Gnetum hainanse is particularly significant as it was one of the first gymnosperm species from which oxyresveratrol was isolated [1] [3]. While the free form of oxyresveratrol is found in these species, its oligomers are also commonly detected throughout the Gnetum genus [1].
Within angiosperms, oxyresveratrol exhibits a more diverse but still restricted distribution pattern [3]. In monocotyledons, oxyresveratrol has been identified in four primary families: Poaceae (represented by Chrysopogon aciculatis), Liliaceae (Schoenocaulon officinale), Smilacaceae (Smilax china and Smilax microphylla), and Melanthiaceae (various Veratrum species including Veratrum album and Veratrum grandiflorum) [1]. It is noteworthy that the latter three families all belong to the order Liliales, suggesting a potential evolutionary relationship in their biosynthetic capabilities [1].
Table 1: Botanical Sources of Oxyresveratrol in Plant Kingdom
Category | Plant Name | Family |
---|---|---|
Gymnosperms | Gnetum africanum | Gnetaceae |
Gymnosperms | Gnetum cuspidatum | Gnetaceae |
Gymnosperms | Gnetum gnemonoides | Gnetaceae |
Gymnosperms | Gnetum hainanse | Gnetaceae |
Gymnosperms | Gnetum montanum | Gnetaceae |
Gymnosperms | Gnetum pendulum | Gnetaceae |
Angiosperms (Monocotyledons) | Chrysopogon aciculatis | Poaceae |
Angiosperms (Monocotyledons) | Schoenocaulon officinale | Liliaceae |
Angiosperms (Monocotyledons) | Smilax china | Smilacaceae |
Angiosperms (Monocotyledons) | Veratrum album | Melanthiaceae |
Angiosperms (Monocotyledons) | Veratrum grandiflorum | Melanthiaceae |
Angiosperms (Dicotyledons - Apetalae) | Artocarpus lakoocha | Moraceae |
Angiosperms (Dicotyledons - Apetalae) | Artocarpus heterophyllus | Moraceae |
Angiosperms (Dicotyledons - Apetalae) | Morus alba | Moraceae |
Angiosperms (Dicotyledons - Apetalae) | Morus nigra | Moraceae |
Angiosperms (Dicotyledons - Apetalae) | Maclura pomifera | Moraceae |
Angiosperms (Dicotyledons - Polypetalae) | Caesalpinia furfuracea | Caesalpiniaceae |
Angiosperms (Dicotyledons - Polypetalae) | Glycosmis pentaphylla | Rutaceae |
Angiosperms (Dicotyledons - Polypetalae) | Pterocarpus marsupium | Fabaceae |
Angiosperms (Dicotyledons - Polypetalae) | Tetrastigma hemsleyanum | Vitaceae |
In dicotyledons, oxyresveratrol shows a distinct distribution pattern, being present in the subclasses Apetalae (Monochlamydeae) and Polypetalae, but completely absent in the subclass Sympetalae (Gamopetalae) [1]. Within the Apetalae subclass, the Moraceae family stands out as particularly rich in oxyresveratrol, with significant concentrations found in the genera Artocarpus (including Artocarpus lakoocha and Artocarpus heterophyllus) and Morus (including Morus alba and Morus nigra) [1] [2]. Morus alba (white mulberry) is especially notable as one of the richest sources of oxyresveratrol, with concentrations ranging from 21.7 to 106.7 mg/100 g in mulberry fruits [16].
In the Polypetalae subclass, oxyresveratrol has been identified in several families including Caesalpiniaceae (Caesalpinia furfuracea), Rutaceae (Glycosmis pentaphylla), Fabaceae (Pterocarpus marsupium), and Vitaceae (Tetrastigma hemsleyanum) [1]. This scattered distribution suggests multiple independent evolutionary events leading to oxyresveratrol biosynthesis capabilities in these diverse plant families [1] [3].
The distribution of oxyresveratrol across the plant kingdom reveals distinct chemotaxonomic patterns that provide insights into both plant evolution and biosynthetic capabilities [1]. These patterns are not random but follow certain taxonomic boundaries that align with traditional plant classification systems, suggesting evolutionary significance in the ability to produce this compound [3].
In gymnosperms, the occurrence of oxyresveratrol is highly restricted, being found almost exclusively in the Gnetaceae family [1]. This limited distribution suggests that the biosynthetic pathway for oxyresveratrol in gymnosperms may have evolved as a specialized adaptation in this particular lineage [1] [3]. The concentration of oxyresveratrol in Gnetum species ranges from 0.11 to 3.76 μg/g, indicating significant but variable production capabilities within this genus [16].
Table 4: Chemotaxonomic Distribution Patterns of Oxyresveratrol
Plant Group | Occurrence Pattern | Chemotaxonomic Significance |
---|---|---|
Gymnosperms | Limited to Gnetaceae family, particularly Gnetum species | Rare occurrence suggests specialized biosynthetic pathway |
Angiosperms - Monocotyledons | Limited to four families: Poaceae, Liliaceae, Smilacaceae, and Melanthiaceae (last three in order Liliales) | Clustered distribution in related families suggests common evolutionary origin |
Angiosperms - Dicotyledons (Apetalae/Monochlamydeae) | Concentrated in Moraceae family, particularly Artocarpus and Morus genera | High concentration in Moraceae suggests specialized adaptation and biosynthetic capacity |
Angiosperms - Dicotyledons (Polypetalae) | Scattered occurrence in Caesalpiniaceae, Rutaceae, Rosaceae, Myrtaceae, Vitaceae, and Fabaceae | Sporadic distribution suggests multiple independent evolutionary events |
Angiosperms - Dicotyledons (Sympetalae/Gamopetalae) | Completely absent | Complete absence suggests lack of enzyme for 2-hydroxylation of resveratrol |
Among monocotyledons, the clustered distribution of oxyresveratrol in related families (particularly within the order Liliales) suggests a common evolutionary origin for the biosynthetic pathway in these plants [1]. This pattern indicates that the ability to produce oxyresveratrol likely evolved once in a common ancestor and was subsequently retained in these related lineages [1] [3].
The most striking chemotaxonomic pattern is observed in dicotyledons, where oxyresveratrol is abundant in the Moraceae family (particularly in Artocarpus and Morus genera) within the Apetalae subclass, has scattered occurrences in various families of the Polypetalae subclass, but is completely absent in the Sympetalae subclass [1]. This distribution pattern parallels the artificial classification of flowering plants and provides evidence for a monophyletic relationship among members of the clade Asterids in the modern Angiosperm Phylogeny Group system [1].
The complete absence of oxyresveratrol in the Sympetalae subclass, despite the presence of its precursor resveratrol in some members of this taxon, suggests that sympetalous plants lack the enzyme necessary for the 2-hydroxylation of resveratrol [1]. This represents a significant chemotaxonomic marker that could be used to distinguish between plant groups and provides insights into the evolution of secondary metabolite biosynthesis in plants [1] [3].
In the Moraceae family, the high concentration of oxyresveratrol, particularly in Morus alba, suggests specialized adaptation and enhanced biosynthetic capacity [1] [16]. This family-specific enrichment indicates potential ecological or physiological roles for oxyresveratrol in these plants, possibly related to defense mechanisms or environmental adaptations [1] [3].
The biosynthesis of oxyresveratrol in plants occurs through the phenylpropanoid pathway, a complex metabolic network responsible for producing a diverse array of secondary metabolites including lignins, flavonoids, and stilbenoids [5] [6]. This pathway begins with the aromatic amino acids phenylalanine or tyrosine, which serve as the initial substrates for the formation of the phenylpropanoid skeleton [19].
The general phenylpropanoid pathway consists of several sequential enzymatic reactions that transform the starting amino acid into activated hydroxycinnamoyl-Coenzyme A (CoA) thioesters, which then enter various downstream pathways including stilbenoid biosynthesis [19]. In most plant species, this pathway begins with phenylalanine, which undergoes deamination catalyzed by phenylalanine ammonia lyase to form cinnamic acid [19] [11]. This represents the first committed step in phenylpropanoid metabolism and serves as a critical regulatory point in the pathway [11].
Table 5: Phenylpropanoid Pathway Leading to Oxyresveratrol Biosynthesis
Pathway Step | Substrates and Products | Enzymes |
---|---|---|
1. Initial Substrate Formation | Phenylalanine or Tyrosine (starting amino acids) | N/A (amino acid biosynthesis) |
2. Deamination | Phenylalanine → Cinnamic acid (or Tyrosine → p-Coumaric acid in grasses) | PAL (Phenylalanine Ammonia Lyase) or TAL (Tyrosine Ammonia Lyase) |
3. Hydroxylation | Cinnamic acid → p-Coumaric acid | C4H (Cinnamate 4-Hydroxylase) |
4. CoA Activation | p-Coumaric acid → p-Coumaroyl-CoA | 4CL (4-Coumarate:CoA Ligase) |
5. 2'-Hydroxylation | p-Coumaroyl-CoA → 2',4'-Dihydroxycinnamoyl-CoA | C2'H (p-Coumaroyl-CoA 2'-Hydroxylase) |
6. Polyketide Formation | 2',4'-Dihydroxycinnamoyl-CoA + 3 Malonyl-CoA → Tetraketide intermediate | STS (Stilbene Synthase) |
7. Cyclization | Tetraketide intermediate → Oxyresveratrol (via aldol-type cyclization) | STS (Stilbene Synthase) |
Following deamination, cinnamic acid undergoes hydroxylation at the para position of the phenyl ring, catalyzed by cinnamate 4-hydroxylase, to form p-coumaric acid [19]. In grasses and some fungi, an alternative pathway exists where tyrosine ammonia lyase directly converts tyrosine to p-coumaric acid, bypassing the need for the hydroxylation step [19] [11]. This represents a metabolic shortcut that reduces the number of enzymes required for the production of p-coumaroyl-CoA from three to two [11].
The next step involves the activation of p-coumaric acid through the formation of a thioester bond with CoA, catalyzed by 4-coumarate:CoA ligase, resulting in p-coumaroyl-CoA [19]. This activated intermediate serves as a branch point in phenylpropanoid metabolism, leading to various downstream pathways including those for lignins, flavonoids, and stilbenoids [11] [19].
For oxyresveratrol biosynthesis, a critical step occurs at this point: the hydroxylation of p-coumaroyl-CoA at the 2' position by p-coumaroyl-CoA 2'-hydroxylase (C2'H) [5] [10]. This enzyme belongs to the 2-oxoglutarate-dependent dioxygenase family and catalyzes the introduction of a hydroxyl group at the ortho position of the phenyl ring, resulting in 2',4'-dihydroxycinnamoyl-CoA [5] [10]. This hydroxylation step is crucial as it differentiates the biosynthetic pathway of oxyresveratrol from that of resveratrol, which lacks this additional hydroxyl group [5].
Recent research using integrative multi-omics and functional analyses in mulberry (Morus alba) has revealed that C2'H enzymes are essential for oxyresveratrol biosynthesis [5]. These enzymes were found to be highly co-expressed with stilbene synthase genes and their expression correlated with oxyresveratrol accumulation in elicited plant tissues [5]. Functional validation through transient transformation experiments confirmed that both C2'H and stilbene synthase are required for oxyresveratrol production [5].
The final steps in oxyresveratrol biosynthesis involve the action of stilbene synthase, which catalyzes the condensation of 2',4'-dihydroxycinnamoyl-CoA with three molecules of malonyl-CoA to form a tetraketide intermediate [21] [22]. This intermediate then undergoes an intramolecular aldol-type cyclization to form the characteristic stilbene backbone of oxyresveratrol [21] [22]. The cyclization mechanism involves a carbon-2 to carbon-7 aldol condensation, which is distinct from the mechanism used by the related enzyme chalcone synthase in flavonoid biosynthesis [21] [22].
The biosynthesis of oxyresveratrol involves several hydroxylation reactions that are critical for introducing the characteristic hydroxyl groups at specific positions of the stilbene backbone [5] [9]. These hydroxylation reactions are catalyzed by specialized enzymes that employ diverse mechanisms to activate molecular oxygen and incorporate it into the substrate molecules [9] [13].
One of the primary hydroxylation reactions in oxyresveratrol biosynthesis is catalyzed by cinnamate 4-hydroxylase, a cytochrome P450-dependent monooxygenase that introduces a hydroxyl group at the para position of cinnamic acid to form p-coumaric acid [19]. Cytochrome P450 enzymes contain a heme cofactor that activates molecular oxygen, allowing one oxygen atom to be inserted into the substrate while the other is reduced to water [9] [13]. This reaction requires NADPH as an electron donor and proceeds through the formation of reactive oxygen species intermediates [9].
Table 6: Enzymatic Hydroxylation Mechanisms in Oxyresveratrol Biosynthesis
Hydroxylation Type | Mechanism | Examples in Oxyresveratrol Biosynthesis |
---|---|---|
Cytochrome P450-dependent hydroxylation | Involves heme-containing cytochrome P450 enzymes that activate molecular oxygen, inserting one oxygen atom into the substrate while reducing the other to water | C4H (Cinnamate 4-Hydroxylase) for para-hydroxylation of cinnamic acid |
2-Oxoglutarate-dependent dioxygenase hydroxylation | Utilizes Fe(II) and 2-oxoglutarate as cofactors, with one oxygen atom inserted into the substrate and the other into 2-oxoglutarate | C2'H (p-Coumaroyl-CoA 2'-Hydroxylase) for ortho-hydroxylation of p-coumaroyl-CoA |
Spontaneous hydroxylation | Non-enzymatic hydroxylation occurring after initial enzymatic reactions, often through keto-enol tautomerization | Possible spontaneous hydroxylation of intermediates during cyclization |
The cytochrome P450-dependent hydroxylation mechanism can proceed through multiple pathways depending on the specific enzyme and substrate involved [9]. In the absence of water molecules in the active site, the NIH shift mechanism is often favored, where a hydrogen atom from the target carbon migrates to an adjacent position, leading to the formation of a keto intermediate that subsequently undergoes isomerization to form the hydroxylated product [9]. Alternatively, when water molecules are present in the active site, an N-protonation route can be facilitated, which becomes the preferred pathway [9]. Both mechanisms can rationalize the 1,2-hydrogen shift observed in aromatic hydroxylation reactions [9].
The critical 2'-hydroxylation of p-coumaroyl-CoA in oxyresveratrol biosynthesis is catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H), which belongs to the 2-oxoglutarate-dependent dioxygenase family [5] [10]. These enzymes utilize Fe(II) and 2-oxoglutarate as cofactors, with one oxygen atom inserted into the substrate and the other into 2-oxoglutarate, which is decarboxylated to succinate and carbon dioxide [10]. This mechanism differs from that of cytochrome P450 enzymes and represents an alternative evolutionary solution to the challenge of activating molecular oxygen for hydroxylation reactions [10] [13].
Recent research has identified and functionally characterized C2'H enzymes from various plant species, including Peucedanum praeruptorum and Morus alba [5] [10]. In Peucedanum praeruptorum, C2'H was found to catalyze the conversion of p-coumaroyl-CoA into a hydroxylated intermediate that subsequently underwent spontaneous lactonization to generate umbelliferone, a coumarin compound [10]. This demonstrates the versatility of C2'H enzymes in producing different classes of secondary metabolites depending on the downstream enzymatic machinery [10].
In Morus alba, integrative multi-omics analyses revealed a group of six p-coumaroyl-CoA 2'-hydroxylases that were highly co-expressed with stilbene synthase genes and correlated with oxyresveratrol accumulation [5]. Functional validation through transient transformation experiments confirmed that these C2'H enzymes, in combination with stilbene synthase, were required for oxyresveratrol production [5]. The findings suggest that C2'H enzymes synthesize 2',4'-dihydroxycinnamoyl-CoA from p-coumaroyl-CoA, which then serves as the substrate for stilbene synthase to produce oxyresveratrol [5].
The optimization of solvent-based extraction methodologies for oxyresveratrol represents a fundamental aspect of industrial production processes. Contemporary research has established several advanced approaches that significantly enhance extraction efficiency while maintaining environmental sustainability standards.
Deep Eutectic Solvents Systems
Deep eutectic solvents have emerged as highly effective extraction media for oxyresveratrol, demonstrating superior performance compared to conventional organic solvents [1]. The choline chloride/citric acid/water system (DES10) exhibits exceptional extraction capabilities, yielding oxyresveratrol content in the range of 100-130 milligrams per kilogram dry weight [1]. This represents a two to three-fold improvement over classical ethanol-water extraction systems. The optimal extraction parameters for DES10 include a temperature of 50±2°C with ultrasonic assistance for 30 minutes, utilizing a plant-to-solvent ratio of 1:80 (weight/weight) [1].
The choline chloride/sugar systems, particularly choline chloride/xylose (DES17), demonstrate comparable efficiency with extraction yields of 100-130 milligrams per kilogram dry weight [1]. These systems benefit from enhanced hydrogen bonding interactions between the solvent components and the hydroxyl groups present in oxyresveratrol's molecular structure. Response surface methodology optimization revealed that extraction temperature, time, and water co-solvent ratio significantly influence the extraction efficiency [1].
Ionic Liquid-Microwave Assisted Extraction
Ionic liquid-based microwave-assisted extraction (IL-MAE) provides rapid and efficient extraction protocols for oxyresveratrol purification [2]. The optimized system employs 1-butyl-3-methylimidazolium chloride at 1.5 molar concentration with 0.01 molar potassium dihydrogen phosphate as the salting-out agent [2]. This methodology achieves extraction yields of 3.53% from raw material within 10 minutes using 30% microwave power [2]. The ionic liquid extraction mechanism involves strong π-π interactions, ionic charges, and hydrogen bonding between the ionic liquid and oxyresveratrol molecules [3].
Natural Deep Eutectic Solvents Optimization
Natural deep eutectic solvents (NADES) composed of urea and glycerine demonstrate environmental advantages while maintaining extraction efficiency [4]. The optimal urea-glycerine ratio of 1:3 with water addition provides suitable viscosity and polarity matching for oxyresveratrol extraction [4]. Ultrasonic-assisted extraction at 50°C for 15-20 minutes achieves optimal results while minimizing thermal degradation of the target compound [4]. The NADES approach offers advantages including low vapor pressure, biodegradability, and reduced toxicity compared to conventional organic solvents [4].
Temperature and Time Optimization Parameters
Systematic optimization studies indicate that extraction temperature significantly influences oxyresveratrol recovery efficiency [5]. For conventional ethanol-water systems, temperatures in the range of 50-70°C provide optimal extraction yields, with maximum efficiency achieved at approximately 83.6°C using 50-70% ethanol concentration [5]. However, temperature optimization must consider thermal stability of oxyresveratrol to prevent degradation. Extended extraction times beyond 6 hours show diminishing returns, with optimal extraction durations ranging from 30 minutes to 2 hours depending on the extraction methodology employed [6].
Nanofiltration Membrane Technology
Nanofiltration represents a cutting-edge approach for oxyresveratrol separation from complex plant extracts [7] [8]. Indigenous nanofiltration membranes with molecular weight cut-off values between 150-500 daltons effectively separate oxyresveratrol from higher molecular weight impurities [7]. The separation efficiency reaches up to 98% using water as the primary extracting solvent [9]. Composite membrane systems demonstrate exceptional selectivity for oxyresveratrol separation, achieving high purity levels while maintaining excellent recovery rates [8].
The nanofiltration process operates through a combination of size exclusion and electrostatic interactions. Oxyresveratrol, with its molecular weight of 244.24 daltons, passes through the membrane while larger molecular weight compounds are retained [7]. Process optimization parameters include transmembrane pressure (1-5 bar), temperature (ambient to 40°C), and feed concentration (0.1-1.0% weight/volume) [8].
Ultrafiltration Applications
Ultrafiltration membranes with molecular weight cut-off values of 1000-10,000 daltons serve as pre-treatment systems for oxyresveratrol purification processes [10]. These systems effectively remove proteins, polysaccharides, and other macromolecular impurities while allowing oxyresveratrol to pass through. The integration of ultrafiltration with subsequent nanofiltration creates a two-stage membrane cascade that achieves both clarification and concentration of oxyresveratrol-containing solutions [10].
High Performance Liquid Chromatography Systems
High performance liquid chromatography remains the gold standard for oxyresveratrol purification and analysis [11]. Reversed-phase systems using C18 columns (250×4.6 millimeters, 5 micrometers particle size) with gradient elution provide excellent separation efficiency [11]. The optimal mobile phase composition consists of acetonitrile and 0.5% aqueous acetic acid with gradient elution from 20% to 90% acetonitrile over 20 minutes [11]. Detection at 320 nanometers wavelength provides maximum sensitivity for oxyresveratrol quantification [11].
Preparative HPLC systems enable gram-scale purification of oxyresveratrol with purity levels exceeding 90% [12]. The scale-up process utilizes YMC C18 columns (250×30 millimeters) with increased flow rates (40 milliliters per minute) and larger injection volumes [12]. Fraction collection and subsequent lyophilization yield pure oxyresveratrol suitable for pharmaceutical applications [12].
High-Speed Counter-Current Chromatography
High-speed counter-current chromatography (HSCCC) provides an efficient alternative for preparative-scale oxyresveratrol purification [13]. The optimal solvent system employs n-hexane:ethyl acetate:methanol:water (1:1:1:2, volume/volume) with the upper phase as stationary phase and lower phase as mobile phase [13]. Operating parameters include 900 revolutions per minute rotation speed, 2.0 milliliters per minute flow rate, and 75 milligrams injection amount [13]. This methodology achieves oxyresveratrol purity levels of 99% with excellent recovery rates [13].
Ion Exchange Chromatography
Ion exchange chromatography systems provide scalable purification solutions for oxyresveratrol [14]. Strong anion exchange resins effectively bind oxyresveratrol under alkaline conditions, allowing selective elution with increasing salt concentration gradients [14]. The process exploits the phenolic hydroxyl groups of oxyresveratrol, which can be ionized under appropriate pH conditions. Optimization parameters include pH (8-10), salt concentration gradients (0-1 molar sodium chloride), and flow rates (1-5 column volumes per hour) [14].
Gel Permeation Chromatography
Gel permeation chromatography offers size-based separation capabilities for oxyresveratrol purification [15]. Sephadex LH-20 columns provide effective separation of oxyresveratrol from higher molecular weight compounds [13]. The separation mechanism relies on molecular size differences, with smaller molecules like oxyresveratrol experiencing longer retention times than larger impurities [15]. Methanol or ethanol-water mixtures serve as optimal mobile phases for this separation technique [13].
Analytical Method Validation
Comprehensive analytical method validation protocols ensure reliable quantification of oxyresveratrol throughout extraction and purification processes [16]. Validation parameters include linearity, accuracy, precision, specificity, detection limits, quantification limits, and robustness according to International Council for Harmonization guidelines [16].
Linearity assessments demonstrate excellent correlation coefficients (R² ≥ 0.998) across concentration ranges of 0.1265-25.3 micrograms per milliliter for high performance liquid chromatography methods [11]. Limit of detection values range from 0.005-0.3 micrograms per milliliter, while limit of quantification values span 0.017-1.0 micrograms per milliliter depending on the analytical technique employed [17] [11].
Precision and Accuracy Determination
Precision evaluations encompass both intra-day and inter-day variability assessments [16]. Relative standard deviation values consistently remain below 10% for replicate analyses, with most methods achieving less than 6.78% intra-day precision [18]. Accuracy determinations through recovery studies demonstrate excellent performance, with recovery percentages ranging from 89-108% for high performance liquid chromatography methods and 78.2-84.3% for liquid chromatography-tandem mass spectrometry systems [11] [18].
Liquid Chromatography-Mass Spectrometry Methods
Liquid chromatography-tandem mass spectrometry provides the highest sensitivity and specificity for oxyresveratrol quantification [18]. Multiple reaction monitoring transitions (mass-to-charge ratio 245/107 for oxyresveratrol) ensure specific detection even in complex biological matrices [18]. The methodology achieves detection limits as low as 1 nanogram per milliliter with quantification limits of 6.10 micrograms per liter [18]. Calibration curves demonstrate excellent linearity across concentration ranges of 1-500 nanograms per milliliter [18].
System Suitability and Robustness Testing
System suitability testing protocols ensure consistent analytical performance throughout quality control operations [19]. Parameters include retention time precision, peak area reproducibility, theoretical plate numbers, and resolution between oxyresveratrol and potential impurities [19]. Robustness testing evaluates method performance under deliberately varied conditions including mobile phase composition (±2%), flow rate (±0.1 milliliters per minute), column temperature (±2°C), and detection wavelength (±2 nanometers) [19].
Stability Indicating Methods
Stability indicating analytical methods enable monitoring of oxyresveratrol degradation under various stress conditions [20]. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions identify potential degradation products and ensure analytical method specificity [20]. The validated methods successfully separate oxyresveratrol from its degradation products, enabling accurate quantification in stability studies and shelf-life determinations [20].